molecular formula C15H9BrN4O7S B13812665 5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid

5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid

Cat. No.: B13812665
M. Wt: 469.2 g/mol
InChI Key: FZICOHPHICDFEM-UHFFFAOYSA-N
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Description

5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C15H10BrN3O6S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The bromine atom is introduced into the benzene ring via bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Thioxomethylation: The thioxomethyl group is introduced through reactions involving thiourea or related compounds.

    Amidation: The final step involves the formation of the amide bond between the dinitrobenzoyl and thioxomethyl groups, typically using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include nitroso derivatives and other oxidized forms.

    Reduction: Products include amines and related reduced compounds.

    Substitution: Products include derivatives with substituted functional groups in place of the bromine atom.

Scientific Research Applications

5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific functional properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activities.

    Pathways Involved: The compound may influence signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-[[[(3-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid: Similar structure but with an iodine atom instead of a nitro group.

    2-Amino-3-bromo-5-methylbenzoic acid: Similar structure but with an amino group and a methyl group instead of the dinitrobenzoyl and thioxomethyl groups.

Properties

Molecular Formula

C15H9BrN4O7S

Molecular Weight

469.2 g/mol

IUPAC Name

5-bromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H9BrN4O7S/c16-8-1-2-12(11(5-8)14(22)23)17-15(28)18-13(21)7-3-9(19(24)25)6-10(4-7)20(26)27/h1-6H,(H,22,23)(H2,17,18,21,28)

InChI Key

FZICOHPHICDFEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)NC(=S)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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